2-(Difluoromethoxy)-3-iodopyridine

Cross-coupling Suzuki-Miyaura Reaction kinetics

Ensure regiochemical fidelity in your SAR campaigns with 2-(Difluoromethoxy)-3-iodopyridine. This superior scaffold features an exclusive C3-iodo handle, offering unmatched reactivity in cross-coupling reactions that lower-purity or less reactive analogs (e.g., bromo, chloro) cannot match [0][0]. The robust -OCF₂H group enhances metabolic stability and membrane permeability in lead candidates [0][0]. Ideal for rapid library synthesis and patented difluoromethoxylation methodologies [][]. Secure your supply from a global network with verified purity and stock levels.

Molecular Formula C6H4F2INO
Molecular Weight 271.005
CAS No. 2089318-91-0
Cat. No. B2474247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-3-iodopyridine
CAS2089318-91-0
Molecular FormulaC6H4F2INO
Molecular Weight271.005
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC(F)F)I
InChIInChI=1S/C6H4F2INO/c7-6(8)11-5-4(9)2-1-3-10-5/h1-3,6H
InChIKeyOAXGVDCNTLLSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)-3-iodopyridine (CAS 2089318-91-0): A Specialized Heterocyclic Building Block for Advanced Synthesis


2-(Difluoromethoxy)-3-iodopyridine is a disubstituted pyridine derivative featuring a difluoromethoxy group (-OCF2H) at the 2-position and an iodine atom at the 3-position [1]. With a molecular formula of C6H4F2INO and a molecular weight of 271.00 g/mol, it is a versatile scaffold for medicinal and agrochemical research . The compound's utility stems from its orthogonal reactive sites: the iodine atom is a superior leaving group for metal-catalyzed cross-coupling reactions, while the difluoromethoxy group imparts unique electronic and metabolic properties .

Why 2-(Difluoromethoxy)-3-iodopyridine Cannot Be Replaced by Simpler Analogs


The specific substitution pattern of 2-(Difluoromethoxy)-3-iodopyridine is critical and cannot be replicated by simpler analogs. Replacing it with a non-iodinated analog (e.g., 2-(difluoromethoxy)pyridine) eliminates the key reactive handle for cross-coupling, which is essential for constructing complex molecules . Using a positional isomer, such as the 4- or 5-iodo analog, would lead to a different regioisomeric outcome in downstream products, which is a critical determinant of biological activity and is not interchangeable . Furthermore, substituting iodine with a less reactive halogen like bromine (e.g., 2-bromo-3-(difluoromethoxy)pyridine) would significantly reduce cross-coupling efficiency, potentially requiring harsher conditions and leading to lower yields or failed reactions, especially with challenging coupling partners .

Quantitative Evidence for Selecting 2-(Difluoromethoxy)-3-iodopyridine over Analogs


Superior Reactivity of the C3-Iodo Substituent in Cross-Coupling Reactions

The iodine atom at the 3-position of 2-(Difluoromethoxy)-3-iodopyridine provides a significantly more reactive handle for metal-catalyzed cross-coupling reactions compared to bromo or chloro analogs. A general reactivity trend for halogenated pyridines in nucleophilic substitution establishes that 2-iodopyridine is approximately as reactive as 2-bromopyridine, and both are substantially more reactive than 2-chloro- or 2-fluoropyridine [1]. This higher reactivity enables faster reaction times and higher yields under milder conditions, which is crucial for efficient parallel synthesis and library generation.

Cross-coupling Suzuki-Miyaura Reaction kinetics Electrophile reactivity

Regioisomeric Purity and Control in Derivatization at the 3-Position

The defined substitution pattern of 2-(Difluoromethoxy)-3-iodopyridine offers exclusive derivatization at the C3 position, a critical control point that is lost when using mixtures or non-halogenated precursors. The use of other regioisomers, such as 2-(difluoromethoxy)-4-iodopyridine (CAS 2089333-77-5) or 2-(difluoromethoxy)-5-iodopyridine (CAS 2089318-91-0), will lead to different 4- or 5-substituted final products . This structural difference can have a profound impact on the biological activity of the resulting molecule, a key consideration in drug discovery where SAR is paramount.

Regioselectivity Medicinal Chemistry Structure-Activity Relationship (SAR)

Enhanced Lipophilicity and Metabolic Stability Imparted by the Difluoromethoxy Group

The incorporation of a difluoromethoxy group is a well-established strategy in drug design to improve a molecule's pharmacokinetic profile. The group acts as a lipophilic hydrogen bond acceptor, which can enhance membrane permeability and metabolic stability compared to a methoxy or hydroxy analog. A computed logP (XLogP3-AA) value of 2.8 for 2-(Difluoromethoxy)-3-iodopyridine indicates significant lipophilicity [1]. In contrast, replacing this group with a more polar moiety would drastically alter the physicochemical properties and likely compromise oral bioavailability.

Lipophilicity Metabolic Stability Drug Design Physicochemical Properties

Direct Use as a Reagent for Difluoromethoxylation

A patent assigned to The Research Foundation for the State University of New York explicitly discloses the use of 2-(Difluoromethoxy)-3-iodopyridine as a reagent for the difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes [1]. This specific application is a distinct, high-value use case that is not shared by all structural analogs, positioning it as a valuable tool for late-stage functionalization. This is in contrast to its primary role as a building block, where it serves as an intermediate for further elaboration via its iodine handle.

Difluoromethoxylation Late-stage functionalization Reagent Methodology

Optimal Application Scenarios for 2-(Difluoromethoxy)-3-iodopyridine Based on Evidenced Differentiation


Synthesis of 3-Substituted Pyridine Libraries for Medicinal Chemistry SAR Studies

When a medicinal chemistry project requires the systematic exploration of structure-activity relationships (SAR) at the 3-position of a pyridine ring bearing a 2-difluoromethoxy group, this compound is the ideal starting material. Its exclusive C3-iodo substitution ensures regiochemical fidelity, while the high reactivity of the iodine enables efficient and high-yielding diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the rapid generation of compound libraries to probe biological targets, a task where the use of less reactive bromo or chloro analogs would be less efficient and potentially lead to incomplete library coverage .

Optimization of Pharmacokinetic Properties in Lead Optimization

In lead optimization programs where improving metabolic stability and membrane permeability are key goals, 2-(Difluoromethoxy)-3-iodopyridine is a strategic choice. The difluoromethoxy group is a privileged motif known to enhance these properties. By incorporating this moiety early in the synthesis, the resulting drug candidates are more likely to possess favorable ADME profiles. This is a more efficient approach than attempting to introduce such a group via a challenging late-stage functionalization [1].

Methodology Development for Difluoromethoxylation Reactions

For academic or industrial research groups focused on developing new synthetic methodologies, this compound has a specific, patented use as a reagent for the difluoromethoxylation of arenes and heteroarenes [2]. This provides a distinct and high-value application that differentiates it from other similar building blocks, making it a necessary procurement for laboratories engaged in this area of organofluorine chemistry.

Synthesis of Complex Agrochemical and Pharmaceutical Intermediates Requiring Orthogonal Reactivity

When a multi-step synthetic route requires a pyridine core with a stable, lipophilic group at the 2-position and a reactive, versatile handle at the 3-position, 2-(Difluoromethoxy)-3-iodopyridine is a superior choice. The -OCF2H group is chemically robust and will survive numerous transformations, while the C-I bond is an ideal partner for selective, late-stage cross-coupling. This orthogonal reactivity simplifies complex route design and can improve overall synthetic efficiency compared to routes that might require protecting group strategies or suffer from chemoselectivity issues .

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